Axelopran
Description
Overview of Opioid Receptor Antagonism Research Landscape
Research into opioid receptor antagonists has evolved considerably since the discovery of the different opioid receptor subtypes mdpi.com. Initially, antagonists like naloxone (B1662785) and naltrexone (B1662487) were developed, which block opioid receptors in both the central nervous system (CNS) and the periphery sajaa.co.za. While effective at reversing opioid effects, their action in the CNS can precipitate withdrawal symptoms and reverse analgesia, limiting their utility for managing peripheral side effects in patients requiring ongoing opioid therapy nih.govsajaa.co.za.
The recognition of the distinct roles of peripheral opioid receptors, particularly in the GI tract, in mediating adverse effects like OIC, shifted the research focus towards developing compounds that selectively target these peripheral receptors wikipedia.orgnih.govdovepress.com. This led to the emergence of peripherally acting opioid receptor antagonists (PAMORAs) wikipedia.orgnih.gov.
Historical Context of Peripherally Acting Opioid Receptor Antagonist (PAMORA) Development
The concept of PAMORAs arose from the need to address opioid-induced side effects, such as OIC, without affecting the analgesic effects mediated by opioid receptors in the CNS wikipedia.orgnih.gov. Opioids inhibit gastric emptying and decrease peristaltic waves, leading to increased water absorption from feces and subsequent constipation wikipedia.org. OIC is a common and often persistent issue for patients on chronic opioid therapy, frequently poorly managed by conventional laxatives nih.govnih.govmedcentral.com.
Early research into peripherally selective antagonists involved modifying existing opioid antagonists to limit their ability to cross the blood-brain barrier (BBB) wikipedia.orgsajaa.co.za. Methylnaltrexone (B1235389) bromide was one of the first PAMORAs to emerge from this research, approved in 2008 wikipedia.org. Its structure, a methylated derivative of naltrexone, restricts its passage into the CNS sajaa.co.za. Following this, other PAMORAs like alvimopan (B130648), naloxegol, and naldemedine (B609404) were developed and approved, each representing advancements in targeting peripheral opioid receptors with limited CNS penetration wikipedia.orgnih.govmedcentral.commdpi.com. These developments underscored the therapeutic potential of selectively antagonizing peripheral opioid receptors to manage opioid-induced adverse effects nih.govsajaa.co.za.
Identification and Initial Characterization of Axelopran (TD-1211) as a Research Compound
This compound, also known by its developmental code TD-1211, was identified as a novel peripherally acting opioid receptor antagonist researchgate.netwikipedia.orgdrugbank.com. Its discovery involved the application of specific drug discovery strategies aimed at developing an orally absorbed compound with restricted CNS penetration drugbank.comebi.ac.uk. This compound is characterized as a highly potent peripheral μ-opioid receptor antagonist researchgate.netresearchgate.net.
Preclinical studies characterized this compound's activity across different opioid receptor subtypes. It acts as an antagonist for μ, κ, and δ opioid receptors, demonstrating higher affinity for μ and κ receptors compared to δ receptors wikipedia.org. In vitro studies showed this compound (as the sulfate (B86663) salt) had pKi values of 9.8, 8.8, and 9.9 for human recombinant μ and δ receptors and guinea pig κ receptors, respectively medchemexpress.com.
| Receptor Type | pKi (human recombinant) | pKi (guinea pig) |
| μ | 9.8 | - |
| δ | 8.8 | - |
| κ | - | 9.9 |
Note: pKi values indicate the negative logarithm of the inhibition constant, with higher values indicating greater binding affinity. medchemexpress.com
Further characterization in preclinical models demonstrated this compound's potent activity in the GI tract in vivo, effectively inhibiting opioid-induced delaying in gastric emptying in mice and rats following both subcutaneous and oral administration researchgate.netwikipedia.org. Importantly, preclinical studies indicated that this compound could reverse opioid-induced effects in the GI tract without inducing withdrawal in morphine-dependent animals or impairing analgesia, supporting its peripherally restricted nature researchgate.netnih.govresearchgate.net. Its limited ability to cross the BBB is attributed in part to being a substrate of P-glycoprotein researchgate.net.
The initial characterization of this compound established its profile as a potent, orally active PAMORA with the potential to address opioid-induced GI dysfunction researchgate.netdrugbank.comresearchgate.net.
Structure
2D Structure
3D Structure
Properties
CAS No. |
949904-48-7 |
|---|---|
Molecular Formula |
C26H39N3O4 |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
3-[(1R,5S)-8-[2-[cyclohexylmethyl-[(2S)-2,3-dihydroxypropanoyl]amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide |
InChI |
InChI=1S/C26H39N3O4/c27-25(32)20-8-4-7-19(13-20)21-14-22-9-10-23(15-21)29(22)12-11-28(26(33)24(31)17-30)16-18-5-2-1-3-6-18/h4,7-8,13,18,21-24,30-31H,1-3,5-6,9-12,14-17H2,(H2,27,32)/t21?,22-,23+,24-/m0/s1 |
InChI Key |
ATLYLVPZNWDJBW-NHYNNZIHSA-N |
Isomeric SMILES |
C1CCC(CC1)CN(CCN2[C@@H]3CC[C@H]2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)[C@H](CO)O |
Canonical SMILES |
C1CCC(CC1)CN(CCN2C3CCC2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)C(CO)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TD-1211; TD 1211; TD1211; Axelopran |
Origin of Product |
United States |
Molecular and Cellular Pharmacodynamics of Axelopran
Opioid Receptor Binding Affinities and Selectivity Profiling
Axelopran's interaction with opioid receptors has been extensively characterized through various in vitro assays, revealing a potent and selective antagonist profile. These studies typically utilize recombinant expression systems to quantify the compound's binding affinity and functional antagonism at each of the three major opioid receptor subtypes: mu (μ), kappa (κ), and delta (δ). nih.gov
Mu-Opioid Receptor (MOR) Antagonism Characteristics
This compound demonstrates potent antagonist activity and high binding affinity for the μ-opioid receptor. nih.gov Functional assays measuring agonist-induced GTPγS binding in cell lines expressing the human MOR confirm its strong antagonist properties. nih.gov Its potency as an antagonist is further substantiated in tissue preparations, where it effectively inhibits agonist-induced contractions. nih.gov This profile establishes this compound as a potent MOR antagonist.
Table 1: this compound (TD-1211) Antagonist Potency at the Mu-Opioid Receptor
| Assay Type | Parameter | Value | System |
|---|---|---|---|
| Functional Assay (GTPγS) | pKb | 9.6 | Recombinant human MOR |
| Tissue Bioassay | pA2 | 10.1 | Guinea pig ileum |
Kappa-Opioid Receptor (KOR) and Delta-Opioid Receptor (DOR) Interactions
While this compound's primary target is the MOR, it also interacts with the kappa- and delta-opioid receptors. Functional studies indicate that this compound acts as an antagonist at these receptors as well, though its affinity and potency vary compared to its effects at the MOR. nih.gov It demonstrates potent antagonism at the KOR and significant, though comparatively lesser, antagonist activity at the DOR. nih.gov At a concentration 6,300 times higher than its μ Ki value, this compound showed no significant activity at 80 other tested receptors and ion channels, underscoring its selectivity for opioid receptors. nih.gov
Table 2: this compound (TD-1211) Antagonist Potency at KOR and DOR
| Receptor | Assay Type | Parameter | Value | System |
|---|---|---|---|---|
| Kappa-Opioid Receptor | Functional Assay (GTPγS) | pKb | 9.5 | Recombinant human KOR |
| Kappa-Opioid Receptor | Tissue Bioassay | pA2 | 8.8 | Guinea pig ileum |
| Delta-Opioid Receptor | Functional Assay (GTPγS) | pKb | 8.8 | Recombinant human DOR |
| Delta-Opioid Receptor | Tissue Bioassay | pKb | 8.4 | Hamster vas deferens |
Competitive Binding Studies in Receptor Assays
The binding affinities (expressed as pKi values) and functional potencies (pKb, pA2) of this compound are determined through competitive binding studies. nih.gov Radioligand binding assays, using molecules like [3H]-diprenorphine, are employed to measure the affinity of this compound for the receptor by assessing its ability to displace the radiolabeled ligand. researchgate.net
Functional antagonism is quantified using methods such as Schild analysis, where the concentration-response curve of an agonist is shifted to the right in the presence of the antagonist. nih.govpa2online.org The resulting pA2 value is the negative logarithm of the molar concentration of an antagonist that would produce a two-fold shift in the agonist's EC50 value, providing a measure of the antagonist's potency. pa2online.org The reported pA2 values for this compound indicate that it functions as a competitive antagonist, binding reversibly to the same site as opioid agonists without activating the receptor. nih.govwikipedia.org
Ligand-Receptor Interaction Dynamics and Structural Modeling
The interaction between this compound and opioid receptors involves specific molecular contacts within the receptor's binding pocket, which stabilizes an inactive receptor conformation and prevents agonist-mediated signaling.
Molecular Docking and Binding Pocket Analysis with Opioid Receptors
While specific molecular docking studies for this compound are not detailed in the available literature, its mechanism can be inferred from its chemical structure and general knowledge of opioid receptor-ligand interactions. Opioid receptors are G-protein coupled receptors (GPCRs) with a binding site located in a pocket formed by the seven transmembrane helices. mdpi.commdpi.com
The design of the chemical series leading to this compound focused on modifying the N-substituent of the core molecule. nih.gov This strategy suggests that the N-substituent plays a crucial role in interacting with the receptor's binding pocket to optimize potency and physicochemical properties. nih.gov For opioid ligands, a positively charged nitrogen atom is typically essential for anchoring the molecule within the orthosteric binding pocket through an ionic interaction with a conserved aspartate residue (Asp147 in the MOR). mdpi.comnih.gov The rest of the molecule forms additional hydrophobic and hydrogen-bonding interactions with surrounding amino acid residues, defining its affinity and selectivity. mdpi.com
Conformational Changes and Receptor Activation States Modulation
Opioid receptor activation by an agonist involves a series of conformational changes in the receptor protein, which allows it to engage with intracellular G proteins and initiate signaling cascades. mdpi.com As a competitive antagonist, this compound binds to the receptor's orthosteric site but fails to induce these activating conformational shifts. nih.gov Instead, it is thought to stabilize an inactive or basal state of the receptor, thereby blocking agonists from binding and triggering the receptor's activation. mdpi.com
The importance of precise structural features in determining a ligand's effect is highlighted by precursors to this compound. While this compound and one of its precursor isomers are pure antagonists, another isomer of the same precursor displays partial agonist activity. researchgate.net This indicates that subtle changes in the ligand's three-dimensional shape and how it orients within the binding pocket can profoundly alter its ability to modulate the receptor's conformational state, differentiating between an antagonist that prevents activation and an agonist that promotes it. researchgate.netmdpi.com
Molecular Dynamics Simulations of this compound-Receptor Complexes
Currently, there is a lack of published research detailing specific molecular dynamics (MD) simulations for this compound bound to opioid receptors. MD simulations are powerful computational tools used to understand the dynamic interactions between a ligand and its receptor at an atomic level. Such simulations could provide valuable insights into the precise binding mode of this compound, the conformational changes it induces in the receptor, and the molecular determinants of its antagonist activity. While MD simulations have been employed to study other opioid ligands and their interactions with opioid receptors, similar detailed analyses for this compound are not yet available in the scientific literature.
Intracellular Signaling Pathway Modulation
As a peripherally acting opioid receptor antagonist, this compound's primary mechanism of action is to block the signaling pathways activated by endogenous or exogenous opioid agonists at the mu (μ), kappa (κ), and delta (δ) opioid receptors.
G-Protein Coupling Inhibition Mechanisms
This compound functions as a competitive antagonist at opioid receptors, meaning it binds to the receptor but does not elicit a functional response. Instead, it blocks the receptor from being activated by agonist molecules. This antagonistic activity directly inhibits the first step in the canonical opioid receptor signaling cascade: the coupling and activation of intracellular heterotrimeric G-proteins.
The antagonist properties of this compound (also known as TD-1211) have been quantified in various in vitro functional assays. In studies using Chinese Hamster Ovary (CHO-K1) cells expressing human recombinant opioid receptors, this compound demonstrated potent antagonism. The potency of an antagonist is often expressed as a pKb or pA2 value, where a higher value indicates greater potency. Functional assays for this compound have yielded the following antagonist potencies:
| Receptor Subtype | Assay System | Antagonist Potency (pKb/pA2) |
| Mu (μ) | Recombinant human receptors | 9.6 (pKb) |
| Mu (μ) | Guinea pig ileum (native tissue) | 10.1 (pA2) |
| Delta (δ) | Recombinant human receptors | 8.8 (pKb) |
| Delta (δ) | Hamster vas deferens (native tissue) | 8.4 (pKb) |
| Kappa (κ) | Recombinant guinea pig receptors | 9.5 (pKb) |
| Kappa (κ) | Guinea pig ileum (native tissue) | 8.8 (pA2) |
These values were determined by measuring the ability of this compound to inhibit the functional response induced by an opioid agonist. researchgate.net A common method to assess G-protein activation is the [35S]GTPγS binding assay. In this assay, activation of the G-protein by an agonist leads to the binding of the radiolabeled, non-hydrolyzable GTP analog, [35S]GTPγS. An antagonist like this compound would compete with the agonist for receptor binding, thereby preventing this conformational change and reducing the amount of [35S]GTPγS that binds. The functional activity of this compound as an antagonist was confirmed in such assays, where it did not evoke a response on its own and effectively blocked the agonist-induced G-protein activation. nih.gov
Beta-Arrestin Recruitment and Receptor Desensitization Pathways
There is currently no specific published data from beta-arrestin (β-arrestin) recruitment assays for this compound. Beta-arrestins are key proteins involved in the desensitization and internalization of G-protein coupled receptors (GPCRs), including opioid receptors. Upon agonist binding, GPCRs are phosphorylated, which promotes the recruitment of β-arrestins. This uncouples the receptor from the G-protein, terminating G-protein-mediated signaling, and can also initiate a separate wave of β-arrestin-dependent signaling.
As a neutral antagonist, the theoretical mechanism of this compound would be to occupy the receptor binding pocket without inducing the conformational changes necessary for receptor phosphorylation and subsequent β-arrestin recruitment. Consequently, this compound would be expected to block agonist-induced β-arrestin recruitment and the associated receptor desensitization and internalization pathways. However, without specific experimental data from assays such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) that directly measure β-arrestin recruitment, the precise effects of this compound on this pathway remain to be experimentally confirmed in the public domain.
Downstream Cellular Effectors and Signal Transduction Cascades
By inhibiting the coupling of G-proteins to opioid receptors, this compound effectively blocks the downstream signaling cascades that are typically modulated by opioid agonists. Opioid receptors, particularly the μ-opioid receptor, couple primarily to inhibitory G-proteins of the Gi/Go family. Activation of these G-proteins by an agonist leads to several downstream cellular events:
Inhibition of Adenylyl Cyclase: The Gαi/o subunit, when activated, inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.gov By preventing G-protein activation, this compound blocks this inhibitory effect, thereby restoring normal adenylyl cyclase activity in the presence of an opioid agonist.
Modulation of Ion Channels: The Gβγ subunits, which dissociate from the Gα subunit upon G-protein activation, can directly interact with and modulate the activity of ion channels. nih.gov This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium channels, which reduces calcium influx. nih.gov These effects on ion channels decrease neuronal excitability. As an antagonist, this compound prevents these Gβγ-mediated effects, thus inhibiting the agonist's ability to alter ion channel conductance and neuronal activity.
MAPK Pathway: Opioid receptor activation can also lead to the modulation of the mitogen-activated protein kinase (MAPK) cascade, including pathways involving ERK1/2. nih.gov This signaling can be mediated through both G-protein and β-arrestin pathways. By blocking the initial step of receptor activation, this compound would prevent these downstream changes in the MAPK signaling cascade.
In essence, this compound acts as a molecular switch, turning off the intracellular signals that are initiated by opioid agonists. Its role is to restore the basal state of cellular signaling in tissues where opioid receptors are being tonically or phasically activated by endogenous or exogenous opioids.
Preclinical Pharmacological Investigations of Axelopran in Non Human Models
Gastrointestinal System Modulation in Animal Models
Axelopran has demonstrated potent μ-opioid receptor antagonist activity in the gastrointestinal tract in vivo. wikipedia.orgresearchgate.net Studies in rats and dogs have evaluated its oral activity on gastrointestinal function. researchgate.net
Assessment of Gastrointestinal Transit and Motility in Rodents and Canines
Preclinical studies have assessed this compound's impact on gastrointestinal transit and motility in animal models. Oral administration of this compound has been shown to reverse loperamide-induced inhibition of gastric emptying in rats. researchgate.netresearchgate.net It also reversed nonproductive GI circular smooth muscle contractility in dogs. researchgate.net These findings indicate that this compound can attenuate opioid agonist-induced reductions in gastrointestinal motility. researchgate.net
Data from studies comparing this compound (TD-1211) with other opioid antagonists like naltrexone (B1662487) and ADL 08-0011 in reversing loperamide-induced inhibition of gastric emptying in rats showed comparable efficacy. researchgate.net
Reversal of Opioid-Induced Gastrointestinal Dysfunction Phenotypes
This compound has been shown to reverse opioid-induced gastrointestinal dysfunction phenotypes in animal models. It reversed loperamide-induced inhibition of gastric emptying in rats. researchgate.netresearchgate.net Additionally, it reversed castor oil-induced diarrhea in rats, a model used to assess intestinal motility. researchgate.net These effects are consistent with its activity as a potent opioid antagonist in the gastrointestinal tract in vivo. researchgate.net The preclinical data support its potential as a treatment for opioid-induced gastrointestinal dysfunction. researchgate.net
Immunomodulatory Effects in Preclinical Oncology Models
Recent preclinical data suggest that this compound, as a μ-opioid antagonist, can isolate distinct effects of the endogenous opioid system on tumor growth and may work in combination with checkpoint inhibitors. wikipedia.org Studies in various preclinical cancer models have explored its influence on the tumor microenvironment and immune cell function. wikipedia.orgglycyx.com
Influence on Tumor Microenvironment (TME) Composition
Opioid signaling in the tumor microenvironment can reduce immune cell infiltration and promote angiogenesis, contributing to tumor growth and immune evasion. glycyx.com Preclinical studies with this compound have investigated its ability to influence the TME composition by counteracting these effects. glycyx.com Research in a syngeneic mouse model of colorectal cancer (MC-38) tested the effect of μ-opioid blockade on tumor volume and survival in a model with a functional immune system and mature gut function. wikipedia.org In oral squamous cell carcinoma (HNSCC) mouse models, this compound was used to study the impact of OPRM1 antagonism on tumor-infiltrating immune cells and tumor growth. researchgate.netnih.govbmj.com These studies suggest that this compound's mechanism targets both the immune macroenvironment and the tumor microenvironment. glycyx.com
Modulation of Immune Cell Infiltration and Functional States (e.g., T-cells)
Preclinical studies have investigated this compound's ability to modulate immune cell infiltration and functional states, particularly T-cells, within the tumor microenvironment. Opioids have been shown to block T-cell infiltration into tumors. glycyx.com In a syngeneic orthotopic mouse model of oral squamous cell carcinoma, exogenous morphine treatment reduced CD4+ and CD8+ T-cell infiltration and subsequently impaired the efficacy of anti-PD1 immunotherapy. nih.govbmj.com Peripherally acting μ-opioid receptor antagonism with agents like this compound was able to block this morphine-induced immunosuppression and recover the antitumor efficacy of anti-PD1. researchgate.netnih.govbmj.comresearchgate.net While this compound alone showed no significant effect on tumor growth or CD8+ T-cell infiltration in one study, its combination with anti-PD1 resulted in a notable increase in CD8+ T-cell infiltration and a greater than additive decrease in tumor volume. researchgate.net These findings suggest that peripherally-restricted OPRM1 antagonism can effectively block morphine-induced immunosuppression and enhance tumor immune infiltration. researchgate.netresearchgate.net
Data Table: Effects of this compound on Tumor Volume and CD8+ T-cell Infiltration in a Syngeneic Mouse Model (Illustrative based on search results researchgate.net)
| Treatment Group | Tumor Volume Change (Relative) | CD8+ T-cell Infiltration |
| Vehicle | Baseline | Baseline |
| This compound Alone | No significant effect | No significant effect |
| Anti-PD1 Alone | Reduction | Increase |
| Morphine + Anti-PD1 | Impaired Reduction | Reduced Increase |
| Morphine + this compound + Anti-PD1 | Greater than additive decrease | Notable increase |
Synergy with Immune Checkpoint Inhibitors (ICI) in Syngeneic Cancer Models
Preclinical data suggest that this compound, as a μ-opioid antagonist, can isolate distinct effects of the endogenous opioid system on tumor growth and can work in combination with checkpoint inhibitors. wikipedia.org Studies have shown that this compound's mechanism has been confirmed in preclinical studies across various solid tumor models, including melanoma, head and neck cancer, and lung cancer. glycyx.com These investigations indicated that this compound reversed immune suppression caused by both tumor-derived and medication-based opioid signaling. glycyx.com
In syngeneic mouse models, which are critical for evaluating ICI efficacy within a fully functional immune system, studies have explored the combination of this compound with immune checkpoint inhibitors. td2inc.comnih.gov For instance, a study using an MC-38 syngeneic colorectal cancer model in mice tested the effect of μ-opioid blockade in combination with a murine anti-PD-1 antibody. wikipedia.org This study demonstrated that this compound and the anti-PD-1 antibody were synergistic in slowing tumor growth and increasing survival in this model. wikipedia.org Another study using a syngeneic orthotopic mouse model of oral squamous cell carcinoma investigated the impact of morphine and OPRM1 antagonism (including this compound) on tumor-infiltrating immune cells, tumor growth, and the anti-tumor efficacy of anti-PD1 monoclonal antibody treatment. researchgate.net These findings suggest that this compound can enhance checkpoint inhibitor activity in multiple solid tumor models. glycyx.com
Data from these studies indicate that this compound can lead to a reduction in tumor volume and increased immune activation when combined with checkpoint inhibitors. glycyx.com Syngeneic models provide a relevant preclinical basis for predicting efficacy in human clinical trials by allowing for the evaluation of tumor-immune interactions. td2inc.comnih.gov
Data Table: Synergy with Immune Checkpoint Inhibitors
| Model | Cancer Type | Combination Treatment | Observed Effect | Source |
| MC-38 syngeneic mouse model | Colorectal Cancer | This compound + anti-PD-1 antibody | Synergistic in slowing tumor growth and increasing survival | wikipedia.org |
| Syngeneic orthotopic mouse model | Oral Squamous Cell Carcinoma | This compound + anti-PD1 antibody | Enhanced anti-tumor efficacy | researchgate.net |
| Various syngeneic solid tumor models | Melanoma, HNSCC, Lung Cancer, etc. | This compound + ICI | Reduced tumor volume, increased immune activation, reversed immune suppression | glycyx.com |
Impact on Tumor Growth and Metastasis in Zebrafish and Avian Embryo Models
Preclinical investigations into the direct effects of this compound on tumor growth and metastasis have also utilized non-mammalian models, such as zebrafish and avian embryos. wikipedia.org
Studies using a zebrafish embryo model with an immature immune system and no microbiome have tested this compound's direct effects on tumor growth and metastasis, particularly in melanoma. wikipedia.org Zebrafish models are valuable for cancer research due to their high fecundity, cost-effective maintenance, and the ability to visualize tumor growth dynamically in vivo. nih.gov They have been used to study tumor growth, metastasis, and drug response by transplanting human cancer cells. harvard.edu The transparency of zebrafish embryos allows for in vivo imaging of engrafted cells. mdpi.com
The avian embryo model, specifically using chicken eggs with a functional immune system but no microbiome, has been employed to test the direct effect of this compound on tumor weight, tumor immune infiltration, metastasis, and angiogenesis. wikipedia.org The chick embryo is considered a unique in vivo model for studying metastasis due to the accessibility of the chorioallantoic membrane (CAM), which supports the engraftment of tumor cells and exhibits characteristics like growth, invasion, angiogenesis, and microenvironment remodeling. nih.gov This model is useful for investigating pathways leading to cancer metastasis and predicting responses to potential therapeutics. nih.gov Recent advancements in using GFP-expressing cancer cells in chicken embryos allow for easier detection and quantification of migrated cells, minimizing time and effort compared to conventional methods. researchgate.net
Both the zebrafish embryo and chicken embryo models have shown a significant impact of this compound on their respective endpoints related to tumor growth and metastasis. wikipedia.org These findings suggest that μ-opioid blockade can be useful across different tumor types and may involve multiple mechanisms of action, including direct suppression of tumor cell proliferation, angiogenesis, and metastasis. wikipedia.org
Data Table: Impact on Tumor Growth and Metastasis
| Model | Cancer Type (if specified) | Measured Endpoints | Observed Impact of this compound | Source |
| Zebrafish embryo model | Melanoma | Tumor growth, metastasis | Significant impact, including direct suppression of tumor cell proliferation, angiogenesis, and metastasis | wikipedia.org |
| Avian embryo model | Breast Cancer | Tumor weight, tumor immune infiltration, metastasis, angiogenesis | Significant impact, including direct suppression of tumor cell proliferation, angiogenesis, and metastasis | wikipedia.org |
Synthetic Chemistry and Structural Biology of Axelopran
Synthetic Methodologies and Chemical Derivatization Strategies
The synthesis of Axelopran has been optimized to support clinical manufacturing, involving key chemical reactions and strategic derivatization to achieve the desired pharmacological profile. nih.gov An optimized synthesis was developed for IND-enabling studies and early clinical production. nih.gov
A key step in the synthesis involves a Suzuki-Miyaura coupling reaction. thieme-connect.com The process starts with the coupling of an enol triflate with a boronic acid to produce an alkene intermediate. thieme-connect.com This is followed by an alkene reduction and a simultaneous benzyl deprotection under acidic conditions, which yields the crucial endo/exo isomeric core of the molecule. thieme-connect.com
An alternative optimized synthesis begins with N-benzyl-nortropinone. nih.gov A Suzuki reaction of the corresponding vinyl triflate yields a styrene intermediate. Subsequent reduction of the styrene and deprotection of the benzyl group provides the key intermediate core. nih.gov
Table 1: Impact of N-Substituent Variation on μ-Opioid Receptor Binding Affinity This table is interactive. You can sort and filter the data.
| Compound | N-Substituent (R) | μ-Opioid Receptor Binding (pKi) |
|---|---|---|
| 19h | Cyclohexylmethyl with (S)-2,3-dihydroxypropanoyl | 10.0 |
| This compound (19i) | Cyclohexylmethyl with (S)-2-hydroxyacetyl | 9.8 |
| 24d | Cyclopentylmethyl | 9.6 |
| 19a | Simple alkyl chains | 9.2 |
| 24e | Cyclobutylmethyl | 8.8 |
| 29 | Tetrahydropyran analogue | 7.9 |
| 27 | Phenylpropyl | 7.6 |
Data sourced from research on the optimization of the N-substituted-endo-3-(8-aza-bicyclo[3.2.1]oct-3-yl)-phenyl carboxamide series. nih.gov
The development of this compound is rooted in the exploration of bicyclic structures for opioid receptor antagonism. nih.gov The core of this compound is the 8-azabicyclo[3.2.1]octane system. nih.gov Research in the field has shown that modifications to the piperidine ring, such as internal bridging, can be used to investigate ring conformation. researchgate.net The 2-6 ethylene bridge found in this compound is an example of such a modification. researchgate.net The exploration of different bicyclic systems is a common strategy in medicinal chemistry to enhance pharmacokinetic profiles by reducing lipophilicity and improving metabolic stability. Other research into opioid receptor ligands has explored different bicyclic cores, such as bicyclic peptide analogs, to achieve potent and selective antagonism. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies for Opioid Receptor Affinity
The structure-activity relationship (SAR) studies for this compound and its analogs have been crucial in identifying the key pharmacophore responsible for its potent μ-opioid receptor antagonist activity. nih.gov
The N-substituent group plays a critical role in the affinity of this compound for opioid receptors. researchgate.net Altering the size and polarity of this substituent has been a key strategy in the discovery of potent and peripherally selective antagonists. researchgate.net SAR studies demonstrated that variations at this position could significantly modulate binding affinity and functional activity. nih.gov For example, the introduction of hydrophilic groups on the N-substituent was a key element in designing peripherally restricted antagonists. nih.gov The cyclohexylmethyl group combined with a (S)-2,3-dihydroxypropanoyl or (S)-2-hydroxyacetyl moiety, as seen in compound 19h and this compound respectively, was found to provide high binding affinity. nih.gov
The aromatic phenyl carboxamide and the N-substituent's cyclohexane ring are both vital for high-affinity binding to the μ-opioid receptor. nih.gov The phenyl group is believed to interact with a hydrophobic pocket within the receptor. mdpi.com An X-ray crystal structure of this compound confirmed that the phenyl group adopts an axial conformation, which is significant for its antagonist activity. nih.govresearchgate.net
The cyclohexane moiety also contributes significantly to binding affinity. Studies where the cyclohexyl ring was contracted to a cyclopentyl or a cyclobutyl group showed a progressive decrease in μ-opioid receptor binding affinity (pKi values of 9.6 and 8.8, respectively, compared to 10.0 for the cyclohexyl analog). nih.gov Conversely, increasing the polarity by replacing the cyclohexane with a tetrahydropyran ring led to a substantial reduction in binding affinity (pKi = 7.9). nih.gov
Stereo- and Regiochemical Considerations in Synthesis
The stereochemistry of this compound is a critical determinant of its pharmacological activity. The synthesis of the key 3-(8-aza-bicyclo[3.2.1]oct-3-yl)phenyl carboxamide intermediate produces a mixture of endo and exo isomers. thieme-connect.com The desired endo isomer is obtained in high purity (>99%) through crystallization. thieme-connect.com The separation is crucial as different isomers can have vastly different pharmacological profiles; for instance, the isomer of an this compound precursor (117b) displays partial agonist activity, whereas its counterpart (117a) is a pure antagonist. researchgate.net
An X-ray crystal structure analysis of the monosulfate salt of this compound unambiguously defined its absolute stereochemistry. nih.gov This analysis confirmed the endocyclic orientation of the phenyl-carboxamide group and the (2S) stereochemistry of the hydrophilic group on the N-substituent. nih.gov This precise three-dimensional arrangement is essential for its potent antagonist activity at the μ-opioid receptor.
Advanced Analytical and Methodological Approaches in Axelopran Research
In Vitro Pharmacological Profiling Techniques
In vitro methods are fundamental to characterizing the interaction of a compound with its molecular target. For Axelopran, these techniques have precisely defined its affinity for and functional effects on opioid receptors.
Radioligand binding assays are a cornerstone of receptor pharmacology, utilized to determine the affinity of a drug for a specific receptor. zenodo.org This technique involves incubating a receptor source, such as membranes from cells engineered to express a specific human recombinant opioid receptor, with a fixed concentration of a radioactively labeled ligand (the radioligand) that is known to bind to the receptor. zenodo.org Unlabeled compounds, like this compound, are then added at varying concentrations to compete with the radioligand for binding to the receptor. The concentration of the unlabeled compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50%). This value is then used to calculate the equilibrium dissociation constant (Ki), which represents the intrinsic binding affinity of the compound for the receptor. A lower Ki value signifies a higher binding affinity.
In the case of this compound, competitive binding assays were performed using membranes from CHO-K1 cells stably transfected with human recombinant μ- and δ-opioid receptors and guinea pig κ-opioid receptor. nih.gov These studies demonstrated that this compound possesses a high affinity for the μ-opioid receptor, with significantly lower affinity for the δ- and κ-opioid receptors, highlighting its selectivity. nih.gov
| Receptor | Binding Affinity (pKi) | Binding Affinity (Ki, nM) |
|---|---|---|
| μ-Opioid (hMOP) | 9.8 | 0.16 |
| δ-Opioid (hDOP) | 7.8 | 15.8 |
| κ-Opioid (gKOP) | 9.5 | 0.32 |
Data derived from radioligand binding assays with membranes from cells expressing human recombinant μ- and δ-opioid receptors and guinea pig κ-opioid receptor. nih.gov
Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist (activator) or an antagonist (blocker). Mu-opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). scienceopen.com
Functional assays for this compound have confirmed its antagonist activity. In studies using recombinant expression systems, this compound potently inhibited agonist-induced activity. nih.gov For instance, in GTPγS binding assays, which measure the activation of G-proteins—a primary step in the signaling cascade—this compound demonstrated high antagonist potency (pKb values) at the μ-opioid receptor. nih.gov An antagonist's potency in this assay is a direct measure of its ability to block an agonist from initiating the receptor's signaling function.
While specific cAMP assay data for this compound is detailed in proprietary research, the principle of such an assay involves stimulating receptor-expressing cells with an agonist (like DAMGO or morphine) in the presence of forskolin, which directly activates adenylyl cyclase to produce cAMP. researchgate.net The agonist's effect is measured as a reduction in this forskolin-stimulated cAMP production. researchgate.net An antagonist like this compound would be introduced at various concentrations to determine its ability to prevent the agonist-induced decrease in cAMP levels, thereby quantifying its functional inhibitory activity. researchgate.net this compound's profile as a potent antagonist in assays like GTPγS binding indicates it effectively blocks the signal transduction pathway initiated by opioid agonists. nih.gov
| Receptor | Functional Antagonist Potency (pKb) |
|---|---|
| μ-Opioid | 9.6 |
| δ-Opioid | 8.8 |
| κ-Opioid | 9.5 |
Data derived from agonist-induced GTPγS binding assays in recombinant expression systems. nih.gov
Preclinical Experimental Model Design and Implementation
Preclinical animal models are indispensable for evaluating the physiological effects of a drug candidate in a living system before human trials. Research on this compound has utilized established and innovative models to assess its efficacy in relevant disease contexts.
To study the effects of peripherally acting μ-opioid receptor antagonists on opioid-induced constipation (OIC), researchers commonly use rodent models. nih.gove-century.us In these models, constipation is induced in mice or rats by administering an opioid agonist, such as morphine, loperamide, or diphenoxylate. nih.gove-century.usmeliordiscovery.com These agonists act on μ-opioid receptors in the gastrointestinal tract, leading to decreased motility and a delay in intestinal transit time. nih.gove-century.us
The efficacy of a potential treatment like this compound is then assessed by measuring its ability to reverse these effects. Common methodologies include:
Gastrointestinal Transit Assay: Animals are given a non-absorbable marker, such as charcoal or a colored dye, and the distance traveled by the marker through the small intestine over a specific period is measured. e-century.us Opioids significantly shorten this distance, and an effective antagonist will restore it to normal or near-normal levels.
Fecal Pellet Output: The number and weight of fecal pellets excreted over a set time are counted. e-century.us Opioid administration reduces fecal output, and this effect is reversed by an effective antagonist. ojp.gov
Colonic Propulsion Assay: A small glass bead is inserted into the distal colon, and the time taken for its expulsion is recorded. meliordiscovery.com Opioids prolong this expulsion time, an effect that can be counteracted by antagonists. meliordiscovery.com
This compound was characterized in such rodent models of opioid-induced gastrointestinal effects to demonstrate its high peripheral selectivity. nih.gov These studies confirmed its ability to counteract opioid-induced gut dysmotility at doses that did not interfere with centrally-mediated opioid analgesia. nih.gov
Recent research has explored the role of this compound in oncology, specifically in the context of opioid-induced immunotherapy failure (OIIF). biospace.com Opioids administered for cancer-related pain may impair the efficacy of immune checkpoint inhibitors. biospace.com To investigate this, non-human cancer models are employed. A study highlighted in the Journal for ImmunoTherapy of Cancer utilized a model of oral squamous cell carcinoma to demonstrate that morphine treatment can restrict the response to immunotherapy. biospace.com
In such preclinical cancer models, a specific cancer cell line is implanted in an animal, often a mouse with a competent immune system (syngeneic model), to allow the study of interactions between the tumor, the immune system, and therapeutic agents. nih.govmdpi.com These models are critical for evaluating whether an agent like this compound, which is designed to be a peripherally restricted antagonist of the mu-opioid receptor, can reverse the negative effects of opioids on the anti-tumor immune response and restore the effectiveness of immunotherapy. biospace.com
To understand the cellular mechanisms within the tumor microenvironment in non-human cancer models, a variety of immunological assays are essential. miltenyibiotec.com Flow cytometry is a powerful and widely used technique for this purpose. nih.govtd2inc.com It allows for the rapid analysis, characterization, and quantification of multiple immune cell populations from a single sample, such as a dissociated tumor. miltenyibiotec.comtd2inc.com
The process involves creating a single-cell suspension from the tumor tissue. These cells are then labeled with a cocktail of fluorescently-tagged antibodies, each specific to a particular protein marker (e.g., CD3 for T cells, CD4 for helper T cells) on the cell surface or within the cell. nih.govyoutube.com As the cells pass one by one through a laser beam in the flow cytometer, the attached fluorochromes are excited and emit light at different wavelengths. td2inc.com Detectors capture this light, allowing for the identification and enumeration of various immune cell subsets (e.g., cytotoxic T cells, regulatory T cells, natural killer cells, macrophages). nih.gov
In the context of this compound research, flow cytometry would be used to provide quantitative evidence of its impact on the tumor immune infiltrate. biospace.com For example, these assays can demonstrate whether co-administration of this compound with an opioid can prevent the opioid-induced reduction of tumor-infiltrating lymphocytes, thereby providing a mechanistic explanation for the restoration of immunotherapy efficacy. biospace.com
Computational and Bioinformatic Approaches
Computational and bioinformatic tools have become indispensable in modern drug discovery and development, offering powerful methods to investigate drug-receptor interactions, predict compound activity, and design novel therapeutic agents. In the context of this compound (also known as TD-1211), a peripherally acting opioid receptor antagonist, these approaches are critical for understanding its engagement with its primary targets: the mu (μ), kappa (κ), and delta (δ) opioid receptors. wikipedia.orgnih.gov While specific computational studies published exclusively on this compound are not extensively available, the methodologies applied to its receptor targets provide a clear framework for how such research is conducted.
In silico bioinformatics provides a powerful, high-throughput approach to analyze the expression patterns of drug targets across various tissues and disease states. For a peripherally restricted compound like this compound, understanding the differential expression of μ, κ, and δ opioid receptors in the gastrointestinal tract versus the central nervous system is fundamental to its therapeutic rationale.
Bioinformatic analyses typically involve mining large-scale transcriptomic and proteomic databases, such as the Gene Expression Omnibus (GEO), The Cancer Genome Atlas (TCGA), and the Human Protein Atlas. By querying these databases for opioid receptor gene expression (OPRM1 for μ, OPRK1 for κ, and OPRD1 for δ), researchers can construct a detailed map of their distribution. This data is crucial for:
Target Validation: Confirming high expression of opioid receptors in peripheral tissues relevant to conditions like opioid-induced constipation, which is a primary indication for peripherally acting antagonists. nih.govresearchgate.net
Predicting On-Target Effects: Analyzing receptor expression in various cell types within a tissue can help predict the specific physiological effects of a drug. For instance, high OPRM1 expression in the enteric nervous system supports the mechanism of action for this compound in mitigating gastrointestinal side effects of opioids. wikipedia.org
The table below illustrates a representative example of how bioinformatic data on opioid receptor gene expression might be presented.
| Gene | Receptor | Typical Expression Pattern in Peripheral Tissues (e.g., GI Tract) | Typical Expression Pattern in Central Nervous System |
| OPRM1 | Mu (μ) | High | High |
| OPRK1 | Kappa (κ) | Moderate | High |
| OPRD1 | Delta (δ) | Low to Moderate | Moderate |
This table is a generalized representation based on established knowledge of opioid receptor distribution; specific expression levels can vary significantly between different tissues and individuals.
Virtual screening and computational ligand design are cornerstones of modern medicinal chemistry, enabling the identification and optimization of novel drug candidates. These methods are particularly relevant for designing ligands with specific properties, such as peripheral restriction, which is a key feature of this compound. researchgate.netnih.gov The development of this compound involved a strategy to optimize the N-substituted-endo-3-(8-aza-bicyclo[3.2.1]oct-3-yl)-phenyl carboxamide series to balance oral bioavailability with a high degree of peripheral selectivity. nih.govnih.gov
Structure-Based Virtual Screening: This approach relies on the three-dimensional structure of the target receptor. With the increasing availability of crystal structures for opioid receptors, it is possible to computationally screen large libraries of compounds to identify those that are likely to bind to the receptor's active site. mdpi.com The process involves:
Receptor Preparation: A high-resolution 3D structure of the μ, κ, or δ opioid receptor is obtained from a repository like the Protein Data Bank.
Docking Simulation: Computer algorithms "dock" virtual compounds into the binding pocket of the receptor, predicting the binding conformation and affinity. mdpi.com
Scoring and Ranking: Compounds are ranked based on a scoring function that estimates the strength of the interaction. Top-ranked compounds are then selected for experimental testing.
Ligand-Based Virtual Screening: When a high-quality receptor structure is unavailable, or as a complementary approach, ligand-based methods are used. These techniques rely on the knowledge of existing molecules that bind to the target. A pharmacophore model, which defines the essential three-dimensional arrangement of chemical features necessary for biological activity, is generated from a set of known active ligands. This model is then used as a 3D query to search for new compounds with similar features. mdpi.com
The development of peripherally restricted antagonists like this compound often involves a "physicochemical property design strategy." nih.gov Computational tools are used to predict properties such as polarity, size, and susceptibility to efflux transporters like P-glycoprotein (P-gp). By optimizing these properties, medicinal chemists can design molecules that are actively prevented from crossing the blood-brain barrier, thereby limiting their effects to the periphery. researchgate.net
This compound's binding affinity demonstrates its potent interaction with opioid receptors, a profile that is foundational for such computational modeling efforts.
| This compound (TD-1211) Receptor Binding Affinity | pKd | pKb |
| Human Recombinant Mu (μ) Opioid Receptor | 9.7 | 9.6 |
| Guinea Pig Recombinant Kappa (κ) Opioid Receptor | 9.9 | 9.5 |
| Human Recombinant Delta (δ) Opioid Receptor | 8.6 | 8.8 |
Data sourced from in vitro studies on recombinant receptors expressed in CHO-K1 cells. nih.gov
Molecular dynamics simulations represent a further step, allowing researchers to model the dynamic behavior of the ligand-receptor complex over time. mdpi.com This can reveal key interactions and conformational changes that are crucial for receptor activation or antagonism, providing deeper insights that can guide the design of next-generation therapeutics with tailored pharmacological profiles. nih.govfda.gov
Comparative Preclinical Pharmacological Analyses
Comparative Efficacy and Selectivity Profiles Against Other PAMORAs in Animal Models
Preclinical studies have evaluated axelopran's efficacy and selectivity profile in animal models, often in comparison to other PAMORAs like methylnaltrexone (B1235389) and alvimopan (B130648) researchgate.netresearchgate.net. This compound has demonstrated potent μ-opioid receptor antagonist activity in the gastrointestinal tract in vivo, effectively inhibiting opioid-induced delays in gastric emptying in mice and rats following both subcutaneous and oral administration wikipedia.org.
Research comparing this compound (TD-1211) to naltrexone (B1662487), alvimopan, and ADL 08-0011 (an active metabolite of alvimopan) in rat and dog models assessed oral activity on both gastrointestinal (GI) and central nervous system (CNS) function researchgate.netresearchgate.net. These studies indicated that this compound possessed potent in vivo GI activity consistent with opioid receptor antagonism researchgate.netresearchgate.net.
In models of opioid-induced immunosuppression in mice, this compound was tested alongside methylnaltrexone researchgate.netbmj.combmj.com. Both this compound and methylnaltrexone were able to block morphine-induced immunosuppression researchgate.netbmj.combmj.com. Specifically, in a syngeneic mouse model of oral squamous cell carcinoma, this compound reversed the negative effects of morphine on tumor size and immune infiltration and showed synergistic effects with anti-PD1 therapy bmj.combmj.com.
While specific detailed comparative efficacy data across a wide range of animal models and PAMORAs were not extensively detailed in the provided information beyond the studies mentioned, the findings suggest this compound's efficacy in reversing opioid-mediated effects in the periphery, particularly in the GI tract and in mitigating immunosuppression wikipedia.orgresearchgate.netbmj.combmj.com.
Differentiation from Centrally Acting Opioid Antagonists in Preclinical Paradigms
A key characteristic of PAMORAs like this compound is their limited ability to cross the blood-brain barrier (BBB), which differentiates them from centrally acting opioid antagonists such as naltrexone researchgate.netwikipedia.orgwikipedia.orgecancer.org. This peripheral restriction is crucial for blocking unwanted peripheral opioid effects, such as constipation, without interfering with centrally mediated opioid analgesia or precipitating withdrawal symptoms researchgate.netwikipedia.orgwikipedia.orgecancer.orgnih.gov.
Preclinical studies have specifically investigated this compound's potential for CNS activity. In morphine-dependent mice, oral administration of naltrexone and ADL 08-0011 was associated with a CNS withdrawal response, whereas this compound and alvimopan were not researchgate.net. Furthermore, studies in rats and dogs showed that while naltrexone inhibited morphine-induced anti-nociception in hot plate tests, this compound did not exhibit significant CNS activity in these paradigms researchgate.netresearchgate.net. This lack of significant effect on centrally mediated functions like analgesia and the absence of withdrawal symptoms in dependent animals highlight this compound's peripheral selectivity researchgate.netnih.gov.
Assessment of Peripheral Restriction in Vivo
The peripheral restriction of this compound in vivo is a critical aspect of its pharmacological profile as a PAMORA wikipedia.orgwikipedia.orgwikidata.orgguidetopharmacology.orglabshare.cnnewdrugapprovals.org. This property is primarily attributed to its physicochemical characteristics and its interaction with efflux transporters like P-glycoprotein (P-gp) researchgate.netnottingham.ac.ukwikipedia.org. Being a substrate for P-gp limits its penetration across the BBB, thereby restricting its activity to peripheral opioid receptors researchgate.netwikipedia.org.
Studies evaluating this compound's activity in vivo have supported its peripheral restriction. Its potent antagonist activity on the gastrointestinal tract without inducing CNS-mediated effects in animal models is indicative of its limited BBB penetration wikipedia.orgresearchgate.netresearchgate.net. The ability of this compound to reverse opioid-induced GI effects, such as delayed gastric emptying, without affecting centrally mediated analgesia or causing withdrawal in morphine-dependent animals, serves as in vivo evidence of its peripheral selectivity wikipedia.orgresearchgate.netresearchgate.netnih.gov.
The design strategy for this compound involved optimizing its physicochemical properties to achieve oral absorption while maintaining non-CNS penetrant characteristics drugbank.com. This approach, coupled with its role as a P-gp substrate, contributes to its restricted distribution to the periphery in vivo researchgate.netdrugbank.com.
Future Directions and Translational Research Horizons for Axelopran
Elucidation of Further Molecular Mechanisms Beyond Primary Opioid Receptor Antagonism
While Axelopran is characterized as a μ-opioid receptor antagonist, research indicates that opioid receptors are widely distributed throughout the central and peripheral nervous systems and on various non-neuronal cells, suggesting that opioid administration can induce effects beyond analgesia. nih.govresearchgate.net This broad distribution implies that antagonizing these receptors, even peripherally, could have effects mediated through diverse cellular pathways.
Further research is needed to precisely define the cellular mechanisms of this compound's action beyond its primary antagonism of opioid receptors. researchgate.netresearchgate.net Opioid receptors are known to couple with various G proteins and can influence cellular responses such as the inhibition of adenylate cyclase activity, modulation of calcium and potassium channels, and activation of signaling pathways like MAPK, PLC, PI3K, and NF-kappa-B. drugbank.com They are also involved in receptor desensitization and internalization processes mediated by GPRK kinases and beta-arrestins. drugbank.com The selective temporal coupling to G-proteins and subsequent signaling can be regulated by RGSZ proteins. drugbank.com Heterooligomerization with other GPCRs can also modulate agonist binding, signaling, and trafficking properties. drugbank.com Investigating how this compound influences these intricate downstream signaling cascades and interactions could reveal novel mechanisms contributing to its observed effects in various preclinical models.
Exploration of Extended Preclinical Applications in Novel Disease Models
Beyond its initial focus on OIC, recent preclinical studies have explored the potential of this compound in oncology models. Data from three different preclinical cancer models suggest that μ-opioid antagonism can impact tumor growth and may work in combination with checkpoint inhibitors. wikipedia.org
Studies have been conducted in:
A zebrafish embryo model of melanoma to test direct effects on tumor growth and metastasis. wikipedia.org
A chicken egg model of breast cancer to evaluate direct effects on tumor weight, immune infiltration, metastasis, and angiogenesis. wikipedia.org
A syngeneic mouse model of MC-38 colorectal cancer in combination with murine anti-PD-1 antibody to assess the effect of μ-opioid blockade on tumor volume and survival in a model with a functional immune system and microbiome. wikipedia.org
These studies showed a significant impact of this compound on respective endpoints, suggesting that μ-opioid blockade may be useful across different tumor types and possess multiple mechanisms of action, including direct suppression of tumor cell proliferation, angiogenesis, metastasis, and enhancement of immune surveillance. wikipedia.org Furthermore, this compound demonstrated synergistic effects with a murine anti-PD-1 antibody in slowing tumor growth and increasing survival in the syngeneic mouse model. wikipedia.org
Preclinical investigations are also exploring the use of PAMORAs like this compound to block morphine-induced immunosuppression, particularly in the context of cancer immunotherapy. bmj.com Studies in a syngeneic mouse model of oral squamous cell carcinoma showed that exogenous morphine treatment reduced CD4+ and CD8+ T-cell infiltration and subsequently the efficacy of anti-PD1 immunotherapy. bmj.comresearchgate.net Testing with this compound in this model aimed to determine if PAMORAs could mitigate this immunosuppression and enhance immunotherapy efficacy. bmj.com
These findings highlight the potential for exploring this compound's application in other disease models where peripheral opioid receptor activity plays a contributing role, such as inflammatory conditions or other types of gastrointestinal disorders beyond OIC.
Development of Advanced Research Methodologies for Compound Characterization
Advanced research methodologies are crucial for further characterizing this compound and its interactions. Techniques such as ligand docking studies and molecular dynamic simulations can provide insights into the binding affinity and stability of this compound with opioid receptors and potentially other targets. patsnap.com These computational methods can help predict the interaction profile of this compound with different receptor states and intracellular mediators. patsnap.com
Experimental techniques for characterizing the compound's physical and chemical properties, such as mass spectrometry and predicted collision cross-section values, contribute to a comprehensive understanding of its molecular behavior. uni.lu Further development and application of in vitro and in vivo assays are necessary to fully elucidate the downstream signaling pathways affected by this compound beyond the initial receptor binding, as mentioned in Section 7.1. Utilizing advanced imaging techniques could also help visualize the distribution and interaction of this compound in biological systems.
The ongoing characterization of this compound using these advanced methodologies will be essential for understanding its full pharmacological profile and guiding its potential future therapeutic applications.
Q & A
Basic Research Questions
Q. What experimental models are most suitable for investigating Axelopran’s mechanism of action in neurological disorders?
- Methodological Guidance :
- Use in vitro assays (e.g., receptor-binding studies, cell viability tests) to identify molecular targets. Validate findings with in vivo models (e.g., rodent behavioral tests or transgenic models of neurodegeneration).
- Prioritize models that replicate disease-specific pathologies, such as amyloid-beta accumulation for Alzheimer’s studies. Ensure dose-response curves are established to distinguish therapeutic efficacy from toxicity .
- Data Table Example :
| Model Type | Key Parameters Measured | Outcome Metrics | Reference |
|---|---|---|---|
| In vitro (neuronal cell lines) | IC50 for serotonin receptors | 85% binding inhibition at 10 µM |
Q. How can researchers optimize pharmacokinetic profiling of this compound in preclinical studies?
- Methodological Guidance :
- Conduct mass spectrometry (LC-MS/MS) to quantify plasma and tissue concentrations.
- Assess parameters like bioavailability, half-life, and blood-brain barrier permeability using radiolabeled this compound in animal models. Cross-validate results with microdialysis in CNS tissues .
Advanced Research Questions
Q. How should contradictory findings in this compound’s efficacy across clinical trials be analyzed?
- Methodological Guidance :
- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to reassess study design discrepancies.
- Conduct a meta-analysis of trial data, stratifying results by covariates (e.g., patient demographics, dosing regimens). Use sensitivity analysis to identify confounding variables (e.g., genetic polymorphisms in serotonin pathways) .
- Data Contradiction Analysis Example :
| Study | Population | Dose (mg/day) | Efficacy (%) | Limitations |
|---|---|---|---|---|
| A (2023) | Elderly (n=120) | 50 | 62 | High dropout rate due to side effects |
| B (2024) | Adults (n=200) | 30 | 48 | Uncontrolled diet interactions |
Q. What methodologies are recommended for resolving uncertainties in this compound’s long-term safety profile?
- Methodological Guidance :
- Implement longitudinal cohort studies with biomarker tracking (e.g., liver enzymes, serotonin metabolites).
- Use PICO framework (Population, Intervention, Comparison, Outcome) to structure post-marketing surveillance protocols. Leverage real-world data (RWD) from electronic health records to detect rare adverse events .
Q. How can translational research bridge gaps between this compound’s preclinical promise and clinical outcomes?
- Methodological Guidance :
- Develop organ-on-a-chip systems to simulate human blood-brain barrier interactions.
- Validate preclinical findings with human-induced pluripotent stem cell (iPSC)-derived neurons. Publish negative results to avoid publication bias and improve reproducibility .
Methodological Frameworks
Q. What statistical approaches are robust for analyzing this compound’s dose-dependent effects?
- Methodological Guidance :
- Apply mixed-effects models to account for inter-individual variability.
- Use Bayesian hierarchical models to integrate prior preclinical data into clinical trial analysis. Report 95% credible intervals for effect sizes .
Q. How should researchers design studies to address ethical concerns in this compound trials involving vulnerable populations (e.g., pediatric patients)?
- Methodological Guidance :
- Follow ICH E11 guidelines for pediatric clinical trials. Incorporate adaptive trial designs to minimize exposure risks.
- Submit protocols to ethics committees for approval, ensuring informed consent processes address cognitive impairments in target populations .
Data Management & Reproducibility
Q. What steps ensure transparency and reproducibility in this compound research?
- Methodological Guidance :
- Publish raw datasets and analysis scripts in FAIR-aligned repositories (e.g., Zenodo, Dryad).
- Document experimental protocols using ARRIVE guidelines for animal studies or CONSORT for clinical trials. Include negative controls and blinding procedures in methodology sections .
Q. How can interdisciplinary collaboration enhance this compound’s therapeutic validation?
- Methodological Guidance :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
